molecular formula C12H20O2 B094642 (Z)-4-Hydroxy-6-dodecenoic acid lactone CAS No. 18679-18-0

(Z)-4-Hydroxy-6-dodecenoic acid lactone

Cat. No.: B094642
CAS No.: 18679-18-0
M. Wt: 196.29 g/mol
InChI Key: QFXOXDSHNXAFEY-UHFFFAOYSA-N
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Description

(Z)-4-Hydroxy-6-dodecenoic acid lactone is a lactone compound characterized by a cyclic ester structure Lactones are a group of compounds widely present in nature and are known for their diverse biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Hydroxy-6-dodecenoic acid lactone can be achieved through various methods. One common approach involves the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and PhI(OAc)2 (iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.

Industrial Production Methods

Industrial production of lactones often involves microbial biotransformation of hydroxy fatty acids. This approach is preferred due to its sustainability and the use of renewable substrates . The process typically involves the use of specific microorganisms capable of converting hydroxy fatty acids into lactones through enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Hydroxy-6-dodecenoic acid lactone undergoes various chemical reactions, including:

    Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.

    Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylic acids, hydroxy acids, and various substituted lactone derivatives. These products have significant applications in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of (Z)-4-Hydroxy-6-dodecenoic acid lactone involves its interaction with specific molecular targets and pathways. In biological systems, lactones are known to participate in various enzymatic reactions, including hydrolysis and oxidation . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Hydroxy-6-dodecenoic acid lactone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

18679-18-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5-oct-2-enyloxolan-2-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

QFXOXDSHNXAFEY-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\CC1CCC(=O)O1

SMILES

CCCCCC=CCC1CCC(=O)O1

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1

density

0.958

18679-18-0

physical_description

colourless liquid

solubility

soluble in alcohol and ether;  insoluble in water and fat

Synonyms

cis-4-hydroxydodec-6-enoic acid lactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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